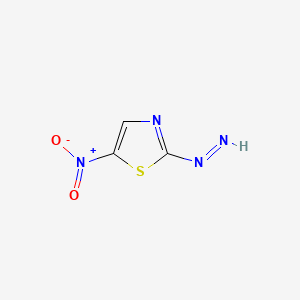![molecular formula C13H10O4 B575320 [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- CAS No. 167627-21-6](/img/structure/B575320.png)
[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- is an organic compound characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- typically involves the reaction of biphenyl derivatives with suitable reagents under controlled conditions. One common method includes the hydroxylation of biphenyl compounds followed by carboxylation. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and efficiency. Techniques such as solvent extraction, crystallization, and purification are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it valuable for creating materials with specific characteristics.
Mécanisme D'action
The mechanism of action of [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.
Comparaison Avec Des Composés Similaires
- [1,1-Biphenyl]-3,3’-dicarboxylic acid,4,4’-dihydroxy-
- [1,1-Biphenyl]-2,2’-dihydroxy-5,5’-dicarboxylic acid
- [1,1-Biphenyl]-4,4’-dihydroxy-3,3’-dicarboxylic acid
Comparison: Compared to similar compounds, [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- is unique due to its specific arrangement of functional groups. This arrangement influences its reactivity, binding affinity, and overall chemical behavior. The presence of hydroxyl groups at the 2 and 6 positions, along with a carboxylic acid group at the 4 position, distinguishes it from other biphenyl derivatives and contributes to its distinct properties and applications.
Propriétés
Numéro CAS |
167627-21-6 |
|---|---|
Formule moléculaire |
C13H10O4 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
4-(2,6-dihydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H10O4/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h1-7,14-15H,(H,16,17) |
Clé InChI |
KQEYHLRHKGVRKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C(=O)O)O |
SMILES canonique |
C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile](/img/structure/B575253.png)

